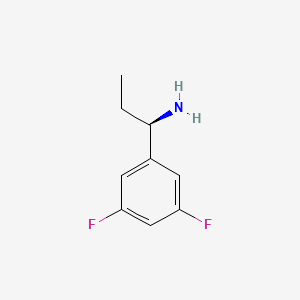

(R)-1-(3,5-Difluorophenyl)propan-1-amine

Description

Significance of Chiral Amines as Essential Synthons and Intermediates in Fine Chemical and Pharmaceutical Research

The development of efficient methods for the synthesis of chiral amines, such as asymmetric catalytic reduction of imines and enzymatic resolutions, is a significant area of research. mdpi.com These methods aim to produce amines with high enantiomeric purity, a critical factor for the safety and efficacy of the final products.

Overview of Enantiomeric Purity Requirements and Stereocontrol in Modern Chemical Synthesis

The stereochemistry of a drug is a critical attribute, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause adverse effects. This reality has led regulatory bodies to favor the development of single-enantiomer drugs.

Achieving high enantiomeric purity requires precise control over the stereochemical outcome of a chemical reaction, a concept known as stereocontrol. Modern synthetic strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic transformations, are designed to maximize the formation of the desired stereoisomer. nih.gov The ability to selectively produce a single enantiomer is a hallmark of sophisticated and efficient chemical synthesis.

Contextualization of (R)-1-(3,5-Difluorophenyl)propan-1-amine within the Landscape of Fluorinated Chiral Amines

This compound belongs to the specialized class of fluorinated chiral amines. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated chiral amines, therefore, are highly valuable building blocks in medicinal chemistry. crysdotllc.com

The 3,5-difluorophenyl moiety in this compound is a key structural feature. The fluorine atoms can influence the electronic properties of the aromatic ring and provide sites for potential hydrogen bonding, which can be crucial for molecular recognition at a biological target. The "(R)" designation specifies the absolute configuration at the chiral center, the carbon atom to which the amine group is attached. This precise stereochemistry makes it a valuable synthon for the construction of more complex, enantiomerically pure pharmaceutical agents. While specific research detailing the direct applications of this compound is not extensively published, its structural motifs are found in various compounds explored in medicinal chemistry. The synthesis of structurally similar compounds, such as fluorinated phenylcyclopropylamines, often involves sophisticated asymmetric methodologies, including the use of chiral catalysts and enzymatic resolutions, to ensure high enantiopurity. google.comquickcompany.in

The commercial availability of this compound and its hydrochloride salt indicates its utility as a readily accessible chiral building block for research and development in the pharmaceutical and chemical industries. sun-shinechem.comparchem.combldpharm.combldpharm.com

Compound Data

Below are tables detailing the available information for this compound and its hydrochloride salt.

Interactive Data Table: this compound

| Property | Value | Source |

| Chemical Name | This compound | bldpharm.com |

| CAS Number | 473733-16-3 | bldpharm.com |

| Molecular Formula | C₉H₁₁F₂N | bldpharm.com |

| Molecular Weight | 171.19 g/mol | bldpharm.com |

| Synonyms | (1R)-1-(3,5-difluorophenyl)propan-1-amine | N/A |

Interactive Data Table: this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | sun-shinechem.combldpharm.com |

| CAS Number | 473733-16-3 | parchem.combldpharm.com |

| Molecular Formula | C₉H₁₂ClF₂N | parchem.combldpharm.com |

| Molecular Weight | 207.65 g/mol | bldpharm.com |

| Synonyms | (1R)-1-(3,5-difluorophenyl)propan-1-amine,hydrochloride | sun-shinechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |

InChI Key |

PFFDHDIEJYLKMD-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=CC(=CC(=C1)F)F)N |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving R 1 3,5 Difluorophenyl Propan 1 Amine Precursors and Derivatives

Elucidation of Catalytic Cycles in Asymmetric Transformations

Catalytic cycles are the cornerstone of asymmetric transformations, providing a pathway for the regeneration of a chiral catalyst while producing a large quantity of enantiomerically enriched product. Chiral primary amines like (R)-1-(3,5-Difluorophenyl)propan-1-amine can serve as precursors to catalysts or ligands in these cycles. For instance, they are pivotal in organocatalysis, often proceeding through iminium or enamine intermediates. wikipedia.orgyale.edu In metal-catalyzed reactions, they can be transformed into ligands that coordinate with a metal center to create a chiral environment. masterorganicchemistry.com

In asymmetric transition-metal catalysis, the combination of a metal center and a chiral ligand is paramount for achieving high stereoselectivity. cas.orgsigmaaldrich.com Chiral ligands, which can be derived from amines such as this compound, bind to a metal, creating a chiral complex that influences the stereochemical outcome of a reaction. sigmaaldrich.com The ligand's structure dictates the three-dimensional environment around the metal's active site, forcing the substrate to approach in a specific orientation and leading to the preferential formation of one enantiomer. cas.org

The metal center itself can also be a stereogenic center. dal.canih.gov In such "chiral-at-metal" complexes, the arrangement of ligands around the metal is chiral, and this metal-centered chirality can be the primary source of asymmetric induction. dal.canih.gov The role of the chiral ligand in these cases may be to control the configuration of the stereogenic metal center, which in turn directs the stereoselective product formation. nih.gov The electronic properties of both the ligand and the metal are also critical; for instance, modifying the electronic character of chiral Schiff base ligands can modulate their catalytic activity. nist.gov

The effectiveness of stereoselection often depends on the specific pairing of the ligand and metal, as shown in the table below, which illustrates how different chiral ligands can affect the enantiomeric excess (e.e.) in a representative asymmetric reaction.

Table 1: Influence of Chiral Ligand Structure on Enantioselectivity in a Representative Asymmetric Hydrogenation

| Catalyst System (Metal/Ligand) | Substrate | Product Enantiomeric Excess (% e.e.) |

|---|---|---|

| Rh-Me-DuPhos | N-Acyl Enamine | >95% |

| Ir/(S,S)-f-Binaphane | N-Alkyl Imine | up to 90% |

| Ir-Phosphino-oxazoline | N-Aryl Imine | up to 97% |

This table presents generalized data from asymmetric hydrogenation studies to illustrate the concept and does not represent reactions of this compound itself. Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions, particularly those catalyzed by palladium, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : A low-valent metal complex (e.g., Pd(0)) inserts into the bond between a carbon and a leaving group (e.g., an aryl halide), increasing the metal's oxidation state (e.g., to Pd(II)).

Transmetalation : A second organic group, attached to another metallic or organometallic reagent, is transferred to the initial metal complex, displacing the leaving group. nih.gov

Reductive Elimination : The two organic groups on the metal complex couple and are eliminated as the final product, regenerating the low-valent metal catalyst, which can then re-enter the cycle.

For these steps to proceed efficiently, ligands must coordinate to the metal center. While specific cross-coupling reactions involving derivatives of this compound are not extensively documented in the searched literature, chiral amines are used to create ligands for such processes. For instance, the Buchwald-Hartwig amination is a type of cross-coupling reaction that forms a carbon-nitrogen bond. The rate and efficiency of reductive elimination can be influenced by the oxidation state of the metal, with oxidation of the metal center sometimes promoting this final step.

Studies on Reaction Intermediates (e.g., Iminium Ions, Zwitterionic Species, Radicals)

The reactions of primary amines like this compound with carbonyl compounds (aldehydes and ketones) are fundamental processes that proceed via distinct intermediates. The initial condensation forms an imine (or Schiff base). cas.org This reaction is typically reversible and can be catalyzed by acid. cas.org

Under acidic conditions, the imine can be protonated to form a highly electrophilic iminium ion . nist.gov This intermediate is central to many organocatalytic transformations, including Mannich reactions and Diels-Alder reactions, where it activates the substrate towards nucleophilic attack. yale.edu

In other contexts, reactions can involve radical intermediates . For example, photocatalytic processes can generate α-amino radicals from amines. These radicals are versatile intermediates that can participate in various bond-forming reactions. Recent studies have explored strategies to control the stereochemistry of reactions involving these radicals by using chiral amine transfer reagents that can form intramolecular hydrogen bonds to lock the conformation and facilitate efficient chirality transfer.

Zwitterionic species can also play a role. For instance, in reactions involving nucleophilic additions to electrophiles, an intermediate with both a positive and a negative charge within the same molecule may be formed, influencing the reaction pathway and stereochemical outcome.

Kinetic and Thermodynamic Control in Enantioselective Processes

The selectivity of a chemical reaction can be governed by either kinetics or thermodynamics.

Kinetic control occurs when the product that forms fastest is the major product. This happens when the reaction leading to this product has the lowest activation energy.

Thermodynamic control occurs when the most stable product is the major product. This is favored under conditions that allow the reaction to reach equilibrium (e.g., higher temperatures, longer reaction times).

In asymmetric synthesis, this distinction is critical. Since enantiomers have the same stability (Gibbs free energy), a reaction under pure thermodynamic control would necessarily produce a 1:1 racemic mixture. Therefore, any catalytic process that yields an enantiomerically enriched product must be, at least in part, under kinetic control. The chiral catalyst creates diastereomeric transition states with different activation energies, allowing one enantiomer to be formed faster than the other. Studies have shown that it is possible to reverse the enantioselectivity of a reaction by switching between kinetic and thermodynamic control, even when using the same chiral source.

Table 2: General Conditions Favoring Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |

| Energy Profile | Favors pathway with the lowest activation energy | Favors pathway leading to the most stable product |

This table outlines general principles.

Impact of Solvent Systems and Reaction Environment on Reaction Pathways and Stereoselectivity

The solvent is not merely an inert medium but can significantly influence reaction rates, pathways, and stereoselectivity. masterorganicchemistry.com Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and intermediates differently, thereby altering the energy landscape of the reaction.

In stereoselective reactions, the solvent can interact with the chiral catalyst or the substrate-catalyst complex. masterorganicchemistry.com These interactions can affect the conformational equilibrium of the catalyst, potentially enhancing or diminishing the transfer of chirality. For example, studies on Diels-Alder reactions have shown a strong correlation between solvent polarity and stereoselectivity. In some advanced systems, chiral solvents themselves can be the source of enantioselection, inducing a preferred conformation in a catalyst. The choice of solvent can even lead to an inversion of enantioselectivity in certain cases.

The effect of the reaction environment extends beyond the solvent to include additives like acids or bases, which can be crucial for catalytic activity and for maintaining the reacting species in their desired state.

Computational and Theoretical Studies on R 1 3,5 Difluorophenyl Propan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular geometry and electronic structure of molecules like (R)-1-(3,5-Difluorophenyl)propan-1-amine. These methods provide detailed insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

For a molecule with a stereocenter, such as this one, DFT calculations can accurately predict the three-dimensional arrangement of the atoms. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties. DFT studies would elucidate the impact of these electronegative atoms on the aromatic system and the benzylic carbon of the propan-1-amine moiety. This includes analyzing the molecular electrostatic potential, which is crucial for understanding intermolecular interactions. researchgate.net

In studies of similar fluorinated phenethylamines, DFT calculations have been successfully used to determine the most stable conformers and to match calculated vibrational frequencies with experimental data, thereby confirming the three-dimensional structure of the molecule . nih.govacs.org

Table 1: Representative Data from Quantum Chemical Calculations on Related Phenylalkylamines

While specific data for this compound is not available in the cited literature, the following table illustrates the type of information that would be generated from DFT calculations on a related, non-fluorinated compound, (1S)-1-phenylpropan-1-amine. nih.gov

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Exact Mass | 135.104799419 Da |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Conformational Analysis and Stereochemical Prediction

The conformational landscape of a flexible molecule like this compound is critical to its function and interactions. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them.

Computational methods can systematically explore the rotational possibilities around the single bonds, particularly the C-C bond of the propyl chain and the C-N bond. For fluorinated alkanes, it has been shown that fluorine substitution has a profound impact on molecular conformation. researchgate.net The stereochemical outcome of reactions involving such chiral amines can be predicted by comparing the energies of different diastereomeric transition states. figshare.comacs.org The development of computational protocols allows for the prediction of enantioselectivity in enzymatic reactions, which is a key aspect of stereochemical prediction. nih.gov

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For a chiral amine like this compound, this could involve modeling its synthesis or its reactions with other molecules.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energies (energy barriers), which are key to understanding reaction rates. For instance, in asymmetric catalysis, computational modeling can help to understand how a chiral catalyst, such as proline, directs the formation of one enantiomer over another by stabilizing one transition state. youtube.com These models can reveal the subtle non-covalent interactions that govern the stereochemical outcome of a reaction.

Investigation of Non-Covalent Interactions and Their Role in Stereocontrol

Non-covalent interactions, although weaker than covalent bonds, play a decisive role in molecular recognition, conformation, and the stereochemical control of reactions. For this compound, the fluorine atoms introduce the possibility of specific non-covalent interactions.

The nature of fluorine in non-covalent interactions is complex. researchgate.net It can participate in hydrogen bonds (C-H···F), although these are generally weak. researchgate.net The electron-withdrawing nature of fluorine can create a region of positive electrostatic potential on the opposite side of the C-F bond (a σ-hole), which can interact with nucleophiles. rsc.org In the context of stereocontrol, these interactions can lock the conformation of a substrate within the active site of a catalyst or enzyme, leading to high enantioselectivity. nih.govacs.org

Ligand-Substrate/Enzyme-Substrate Binding and Interaction Studies

Understanding how a molecule like this compound binds to a biological target, such as an enzyme or receptor, is crucial for drug discovery and development. Computational docking and molecular dynamics (MD) simulations are the primary tools for these investigations.

Docking studies can predict the preferred binding orientation of the amine within the active site of a protein. Following docking, MD simulations can be used to explore the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key residues involved in binding. Such studies are instrumental in predicting the substrate specificity of enzymes like ω-transaminases, which are used in the synthesis of chiral amines. nih.gov The computational modeling of enzyme-substrate interactions can reveal the origins of stereoselectivity and guide the engineering of enzymes with improved properties. escholarship.org

Derivatization and Synthetic Transformations of R 1 3,5 Difluorophenyl Propan 1 Amine

Acylation Reactions for Amide Formation

The primary amine group of (R)-1-(3,5-difluorophenyl)propan-1-amine is readily acylated to form the corresponding amides. This transformation is a cornerstone in medicinal chemistry, as the amide bond is a key structural motif in many biologically active molecules. The reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative.

Standard acylation procedures often employ acyl halides or anhydrides in the presence of a base to neutralize the acid byproduct. hud.ac.uk For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in a suitable solvent like dichloromethane and in the presence of a non-nucleophilic base like triethylamine, would yield the corresponding N-benzoyl derivative.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Expected Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-((R)-1-(3,5-difluorophenyl)propyl)acetamide |

| Propionic Anhydride (B1165640) | Triethylamine | N-((R)-1-(3,5-difluorophenyl)propyl)propionamide |

| Benzoyl Chloride | N,N-Diisopropylethylamine | N-((R)-1-(3,5-difluorophenyl)propyl)benzamide |

A critical consideration in the acylation of chiral amines like this compound is the preservation of stereochemical integrity. Traditional methods using highly reactive acylating agents or harsh reaction conditions can lead to racemization at the chiral center. To circumvent this, a variety of racemization-free coupling reagents have been developed.

These reagents activate the carboxylic acid component in a manner that facilitates amide bond formation under mild conditions, thereby minimizing the risk of epimerization. researchgate.net Prominent examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. bachem.com Phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. luxembourg-bio.com More recently, ynamides have been introduced as novel coupling reagents that enable amide and peptide synthesis without detectable racemization. researchgate.net

Enzymatic methods offer a green and highly selective alternative for amide synthesis, often proceeding under mild, aqueous conditions with perfect stereocontrol. mdpi.com Lipases, which are readily available and robust enzymes, can catalyze the amidation of amines. mdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be an efficient biocatalyst for the direct amidation of free carboxylic acids with a wide range of primary and secondary amines. mdpi.com

Another biocatalytic approach involves the use of a carboxylic acid reductase tailored for amide bond formation (CARmm-A), which can selectively catalyze amidation even in the presence of competing alcohol functionalities. researchgate.net Furthermore, enzymatic strategies employing transaminases in cascade reactions with other enzymes can lead to the formation of chiral amides from prochiral ketones or aldehydes. nih.gov These biocatalytic methods represent a sustainable and efficient route for the synthesis of amide derivatives of this compound.

Alkylation Reactions for the Synthesis of Secondary and Tertiary Amine Analogues

The primary amine of this compound can be alkylated to furnish the corresponding secondary and tertiary amines. However, direct alkylation with alkyl halides often leads to a mixture of mono- and dialkylated products, as well as the potential for quaternization of the nitrogen atom, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

To achieve selective mono-alkylation, reductive amination is a commonly employed and more controlled method. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The synthesis of tertiary amines can be achieved by a second reductive amination step or by direct alkylation of the secondary amine. A general method for the direct N-alkylation of secondary amines to tertiary amines using alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to be effective and avoids the formation of quaternary ammonium (B1175870) salts. semanticscholar.org

Table 2: Potential Alkylation Pathways

| Reaction Type | Reagents | Product Type | Example Product |

|---|---|---|---|

| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | Secondary Amine | (R)-N-ethyl-1-(3,5-difluorophenyl)propan-1-amine |

| Direct Alkylation (of secondary amine) | Methyl Iodide, Hünig's Base | Tertiary Amine | (R)-N-ethyl-N-methyl-1-(3,5-difluorophenyl)propan-1-amine |

Formation of Hydrochloride and Other Salts

As a basic compound, this compound readily forms salts with various acids. Salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and handling of active pharmaceutical ingredients. The most common salt is the hydrochloride salt, which is formed by reacting the free base with hydrochloric acid. alchempharmtech.comgoogle.com

The preparation of the hydrochloride salt typically involves dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling hydrogen chloride gas through the solution. google.com The resulting salt, being ionic, is generally less soluble in nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration. Other pharmaceutically acceptable salts can be prepared in a similar manner using different acids, such as sulfuric, phosphoric, methanesulfonic, or tartaric acid.

Regio-selective Functionalization of the Difluorophenyl Moiety

The 3,5-difluorophenyl group of this compound is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property deactivates the ring towards electrophilic aromatic substitution reactions. However, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by additional electron-withdrawing groups on the ring.

Functionalization of the aromatic ring would likely require specialized methods. For instance, directed ortho-metalation, where a functional group directs the deprotonation of an adjacent position by a strong base, could potentially be used to introduce substituents at the C2, C4, or C6 positions. The directing group could be the amine itself (after suitable protection) or a derivative. Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a bromo or iodo substituent were present on the ring. The regioselectivity of such reactions would be influenced by the electronic and steric environment of the coupling site. researchgate.net

Cyclization Reactions and Formation of Heterocyclic Derivatives

This compound can serve as a building block for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions typically involve the amine functionality reacting with a bifunctional electrophile to form a new ring system.

For example, reaction with a 1,3-dielectrophile could lead to the formation of a six-membered heterocyclic ring. The reaction of the amine with a β-keto ester could, after initial condensation to an enamine, undergo intramolecular cyclization to form a dihydropyridinone derivative. Similarly, reaction with diketene could yield a pyridinone derivative. The synthesis of five-membered rings is also feasible. For instance, reaction with a γ-keto acid or its ester could lead to the formation of a pyrrolidinone ring. The specific outcome of these cyclization reactions would depend on the nature of the electrophile and the reaction conditions employed. clockss.org The synthesis of isoxazole and pyrazole derivatives from fluoroalkyl ynones and binucleophiles has been reported, suggesting that derivatives of the title compound could potentially undergo similar transformations. researchgate.net

Applications of R 1 3,5 Difluorophenyl Propan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Organic Scaffolds and Molecular Architectures

In organic synthesis, the construction of complex molecules relies on the assembly of well-defined molecular fragments, often referred to as building blocks or synthons. (R)-1-(3,5-Difluorophenyl)propan-1-amine is categorized as such a chiral building block. Its utility lies in its ability to introduce a specific and stable chiral center into a larger molecule. The difluorophenyl group is of particular interest in medicinal chemistry as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties.

Chemists utilize building blocks like this to create novel and complex molecular scaffolds—core structures that can be further diversified. While specific, large-scale syntheses detailing the use of this exact amine in creating complex named scaffolds are not widely documented in readily available literature, its availability in chemical catalogs underscores its role as a fundamental tool for researchers engaged in the synthesis of new chemical entities. The amine serves as a handle for a variety of chemical transformations, allowing it to be integrated into diverse and intricate molecular architectures.

Enantioselective Synthesis of Bioactive Molecule Frameworks

The enantioselective synthesis of biologically active compounds is a primary focus of pharmaceutical and agrochemical research. Chiral amines are key structural motifs in approximately 40% of all active pharmaceutical ingredients (APIs). This compound serves as an important intermediate for frameworks that are structurally related to known bioactive molecules.

Chiral amphetamines and their derivatives are a class of compounds with significant applications in medicine. The synthesis of enantiomerically pure versions is critical, as different enantiomers can have distinct pharmacological effects. A key area of research is the synthesis of α-trifluoromethyl amines, which are valuable in drug design as the trifluoromethyl (CF3) group can serve as a metabolically stable replacement for other chemical groups.

The synthesis of these complex targets often begins with the catalytic enantioselective reduction of trifluoromethyl-substituted imines or other related methods that require a chiral amine precursor. The 1-phenylpropan-amine backbone is a core feature of amphetamine-related molecules. Therefore, a chiral building block like this compound represents a logical starting point for the synthesis of novel, fluorinated amphetamine analogues for research purposes.

The 1-phenylpropan-amine scaffold is a validated framework in drug discovery. Research has focused on developing efficient methods to produce enantiopure derivatives of this structure. A notable strategy involves the use of transaminase (TA) enzymes, which offer an environmentally favorable and economically attractive method for the direct synthesis of these chiral amines from prochiral ketones.

A study on the synthesis of drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines demonstrated the power of this biocatalytic approach. While using a different substitution pattern on the phenyl ring, the research highlights the synthetic accessibility and importance of the core structure shared with this compound. In this work, (R)-transaminases were used to produce (R)-enantiomers with high conversion and excellent enantiomeric excess (ee), showcasing a viable route for producing these valuable intermediates.

| Substrate (Prochiral Ketone) | Amine Donor | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-(3',4'-Dichlorophenyl)propan-2-one | (R)-α-Methylbenzylamine | Immobilized E. coli/(R)-TA | 88 | >99 | |

| 1-(3',4'-Dimethylphenyl)propan-2-one | (R)-α-Methylbenzylamine | Immobilized E. coli/(R)-TA | 89 | >99 |

A primary application of building blocks like this compound is in the synthesis of a series of related compounds, or analogues, for medicinal chemistry research. By systematically modifying a parent structure, researchers can explore structure-activity relationships (SAR) to optimize a compound's potency and properties.

The 3,5-difluorophenyl propane (B168953) scaffold has been identified as a key component in the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. In a relevant study, a series of propanamide analogues were synthesized to probe the SAR of the "A-region" of the molecule. The investigation confirmed that having fluoro groups at the 3- and 5-positions of the phenyl ring was optimal for antagonist activity. The most potent compound from this series demonstrated significant analgesic activity in animal models. This research underscores the value of the specific 3,5-difluorophenyl moiety present in this compound for generating new therapeutic candidates.

| Compound | Substitution on Phenyl Ring | hTRPV1 Antagonism (IC₅₀, nM) | Reference |

|---|---|---|---|

| Analog 1 | 3-Fluoro, 4-Methylsulfonamido | 2.2 | |

| Analog 6 | 3,5-Difluoro, 4-Methylsulfonamido | 0.6 | |

| Analog 10 | 3,4,5-Trifluoro | 11.3 |

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. Many chiral amines have been successfully employed as auxiliaries or have been converted into chiral ligands for metal-catalyzed asymmetric reactions. However, based on a review of available scientific literature, the specific conversion of this compound into a chiral auxiliary or ligand for asymmetric catalysis has not been prominently documented.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. Despite the potential for primary amines to participate in well-known MCRs like the Ugi or Passerini reactions, the utilization of this compound in such sequences is not described in the currently available chemical literature.

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). nih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. springernature.com

The success of a chiral separation is critically dependent on the selection of an appropriate CSP. rsc.org For chiral amines and their derivatives, polysaccharide-based CSPs are widely applicable. nih.gov These phases consist of a chiral polymer, such as cellulose (B213188) or amylose, derivatized with various carbamates, benzoates, or cinnamates, which is then coated or immobilized onto a silica (B1680970) support. frontiersin.org

Commonly used CSPs for this class of compounds include those with cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate) as the chiral selector. nih.govnih.gov The chiral recognition mechanism involves a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, between the analyte enantiomers and the chiral selector. rsc.org The 3,5-difluorophenyl group and the primary amine of the target molecule are key sites for these interactions. Immobilized polysaccharide phases are often preferred due to their enhanced robustness and compatibility with a wider range of organic solvents compared to coated phases. acs.org

Another class of CSPs suitable for this analysis is the Pirkle-type, or brush-type, phase. springernature.com These phases, such as the Whelk-O 1, feature a π-electron acceptor/π-electron donor moiety covalently bonded to the silica surface. springernature.com This design allows for strong π-π interactions with aromatic analytes like (R)-1-(3,5-Difluorophenyl)propan-1-amine.

Developing a robust HPLC method requires the optimization of several chromatographic parameters to achieve baseline separation of the enantiomers, which is essential for accurate quantification. A resolution factor (Rs) greater than 1.5 is typically desired. The choice of mobile phase is a critical first step. Both normal-phase (NP) and reversed-phase (RP) modes can be explored. springernature.com

Normal-Phase (NP) HPLC: This mode often employs mobile phases consisting of alkane solvents like n-hexane or cyclohexane (B81311) mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. nih.gov NP-HPLC can provide excellent selectivity for chiral separations due to the prevalence of hydrogen bonding interactions.

Reversed-Phase (RP) HPLC: RP methods use aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol, often with buffers such as ammonium (B1175870) acetate. acs.org RP-HPLC is sometimes preferred for its compatibility with mass spectrometry (LC-MS) and for analyzing compounds that are more soluble in aqueous media.

Method development involves systematically adjusting the mobile phase composition (e.g., the percentage of alcohol modifier in NP or organic modifier in RP), flow rate, and column temperature to optimize the separation factor (α) and resolution (Rs). The data below represents a typical set of conditions for such an analysis.

| Parameter | Typical Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and fluorine atoms, respectively. ipb.ptnih.gov

While standard NMR cannot distinguish between enantiomers, its application with chiral auxiliaries allows for the determination of enantiomeric purity and absolute configuration. rsc.org This is achieved by converting the enantiomeric pair into diastereomers, which have distinct NMR spectra. acs.org This can be done using two main approaches:

Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral reagent to form covalent diastereomeric amides. A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The (R)- and (S)-enantiomers of the amine are reacted separately with (R)- and (S)-MTPA chloride. The resulting diastereomeric amides exhibit different chemical shifts (δ) in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these shifts (Δδ), the absolute configuration of the original amine can be determined based on established models. springernature.comacs.org The fluorine atoms in both the MTPA reagent and the analyte make ¹⁹F NMR a particularly sensitive probe for this analysis. rsc.org

Chiral Solvating Agents (CSAs): The amine is mixed with a chiral solvating agent in the NMR tube. acs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine through interactions like hydrogen bonding. nih.gov This results in separate, observable signals for each enantiomer in the ¹H NMR spectrum, allowing for the direct measurement of enantiomeric excess by integrating the respective peaks. nih.gov Common CSAs for amines include derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). nih.gov

| Technique | Principle | Application |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR | Characterizes the chemical environment of nuclei. | Confirms molecular structure and presence of functional groups. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Forms stable diastereomers with distinct NMR signals. | Determines absolute configuration and enantiomeric purity. nih.gov |

| NMR with Chiral Solvating Agents (e.g., BINOL) | Forms transient diastereomeric complexes in solution. | Determines enantiomeric excess via signal splitting. acs.org |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information on the absolute configuration of a chiral molecule in solution. acs.orgresearchgate.net

VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. acs.org ECD operates similarly but in the ultraviolet-visible region, probing electronic transitions. The VCD spectrum of one enantiomer is a mirror image of the other. nih.gov

The determination of absolute configuration using VCD involves a comparison between the experimentally measured spectrum and a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). acs.orgnih.gov The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) by performing a Boltzmann-weighted average of the spectra of its stable conformers.

Comparing the sign and intensity of the calculated spectrum with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the absolute stereochemistry of the sample.

This method is highly reliable and does not require derivatization or crystallization of the analyte. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. psu.edu This technique requires growing a suitable single crystal of the analyte, often as a salt with a chiral acid (like tartaric acid) or an achiral counterion.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal lattice. This model reveals the precise spatial arrangement of every atom in the molecule, providing bond lengths, bond angles, and the absolute configuration of the chiral center. psu.edu The absolute stereochemistry is typically determined using anomalous dispersion effects, calculated as the Flack parameter, which should be close to zero for the correct enantiomer. psu.edu The output includes detailed crystallographic data such as the crystal system, space group, and unit cell dimensions.

Gas Chromatography (GC) with Derivatization for Analysis

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. rsc.org Primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the column surface. nih.gov

To overcome these issues, derivatization is required. The primary amine group is reacted with an acylating agent to form a less polar, more volatile, and more thermally stable amide derivative. rsc.org Fluorinated anhydrides are common derivatizing agents for amines intended for GC analysis, as they also enhance sensitivity for electron capture detection (ECD) or mass spectrometry (MS). Common reagents include:

Trifluoroacetic anhydride (B1165640) (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA) nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-methylpolysiloxane phase). The enantiomers can be separated by using a chiral GC column. The method parameters, including the injector temperature, column temperature program, and carrier gas flow rate, are optimized to achieve efficient separation. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) |

| Column | HP-5MS (5%-phenyl-methylpolysiloxane) or Chiral equivalent |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min nih.gov |

| Injector Temperature | 280 °C nih.gov |

| Oven Program | Initial 80°C, ramp to 280°C nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Emerging Trends and Future Perspectives in the Research of R 1 3,5 Difluorophenyl Propan 1 Amine

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes. In the context of (R)-1-(3,5-Difluorophenyl)propan-1-amine, this translates to the development of green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. A key area of focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions.

One of the most promising biocatalytic approaches for the synthesis of chiral amines is the use of transaminases (TAs). nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. nih.gov The synthesis of this compound can be envisioned through the asymmetric amination of 3,5-difluorophenylpropanone using an (R)-selective transaminase. The advantages of this method include high stereoselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the potential for high atom economy. researchgate.net

Recent research has focused on the discovery and engineering of transaminases with improved properties, such as broader substrate scope, higher activity, and enhanced stability. frontiersin.org For instance, the use of immobilized enzymes is a significant step towards sustainable industrial application, as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. researchgate.net

Furthermore, green chemistry principles are being applied to the entire synthetic process, including the choice of solvents and reagents. The use of microwave irradiation, for example, has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds, often under solvent-free conditions. chim.it Such methodologies could be adapted for the synthesis of precursors to this compound, further enhancing the green credentials of its production.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research and development. For the synthesis of this compound, these technologies offer the potential to accelerate the discovery of optimal reaction conditions and to design novel, more efficient synthetic routes.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, such as the yield or enantioselectivity, based on the starting materials, catalysts, and reaction conditions. nih.gov This predictive power can be harnessed to guide the experimental optimization of the synthesis of this compound, reducing the number of experiments required and thus saving time and resources. For example, a feed-forward neural network (FFNN) model has been successfully used to predict the outcomes of a large library of amide synthesis reactions, demonstrating the potential of ML to guide high-throughput experimentation. nih.gov

Beyond optimization, generative AI models are being developed to design entirely new synthetic pathways. rsc.org These models can propose novel sequences of reactions to produce a target molecule, potentially uncovering more efficient or sustainable routes than those currently known. For the synthesis of this compound, a generative model could be tasked with designing a route that maximizes yield while minimizing the use of hazardous reagents.

The integration of AI with automated synthesis platforms, such as robotic chemists, represents a paradigm shift in chemical synthesis. researchgate.net These systems can autonomously design, execute, and analyze experiments, creating a closed loop of discovery and optimization. researchgate.net Such an approach could be applied to the synthesis of this compound to rapidly identify the optimal biocatalyst and reaction conditions for its production.

Flow Chemistry Applications for Scalable Enantioselective Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, enhanced heat and mass transfer, and straightforward scalability. youtube.comdurham.ac.uk The application of flow chemistry to the enantioselective synthesis of this compound holds significant promise for its large-scale production.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. nih.gov For exothermic reactions, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing the formation of hotspots and improving reaction safety. nih.gov

Flow chemistry is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately consumed in the next reaction step without the need for isolation and purification. rsc.org This "telescoping" of reactions can significantly reduce processing time and waste. A continuous flow process for the synthesis of this compound could involve the continuous feeding of the ketone precursor and the amine donor into a reactor containing an immobilized biocatalyst, such as a transaminase, followed by in-line purification to obtain the final product.

Furthermore, flow chemistry platforms can be readily integrated with real-time analytical techniques and automated optimization algorithms, enabling the rapid development and optimization of synthetic processes. nih.gov The combination of flow chemistry with biocatalysis and AI presents a powerful synergy for the development of highly efficient and scalable manufacturing processes for chiral amines like this compound.

Exploration of Novel Catalytic Systems and Biocatalysts

The development of novel and more efficient catalysts is a cornerstone of modern chemical synthesis. For the production of this compound, research is ongoing to discover and engineer both chemical and biological catalysts with superior performance.

In the realm of biocatalysis, the focus is on expanding the toolbox of available enzymes and tailoring their properties for specific applications. frontiersin.orgmdpi.com Protein engineering techniques, such as directed evolution and rational design, are being used to create transaminases with enhanced activity towards bulky substrates like 3,5-difluorophenylpropanone, improved stability under process conditions, and altered substrate specificity. frontiersin.org For instance, the creation of an (R)-amine transaminase activity within an α-amino acid transaminase scaffold has been demonstrated, showcasing the potential to evolve new enzymatic functions. mdpi.com

Beyond transaminases, other classes of enzymes, such as amine dehydrogenases and imine reductases, are also being explored for the synthesis of chiral amines. researchgate.net These enzymes offer alternative biocatalytic routes that may be advantageous for certain substrates or process conditions. The discovery of natural transaminase fusions, which combine multiple enzymatic activities in a single protein, also opens up new possibilities for streamlined biocatalytic cascades. chemscene.com

In addition to biocatalysts, research into novel chemical catalysts for asymmetric amination continues. This includes the development of new chiral ligands for transition metal catalysts and the exploration of organocatalysts that can promote the enantioselective synthesis of amines under mild conditions. yale.edu The discovery of a catalytic system that can efficiently and selectively produce this compound from readily available starting materials remains a key research objective.

Expanding the Scope of Chiral Building Block Applications in Diverse Chemical Fields

This compound is a valuable chiral building block, and its applications are expected to expand into diverse areas of chemistry beyond its traditional use in medicinal chemistry. The unique properties conferred by the difluorophenyl group, such as altered basicity and lipophilicity, make it an attractive synthon for the design of novel functional molecules.

A recent and exciting application of this chiral amine is in the field of materials science. It has been used in a chiral F-engineering strategy to synthesize novel hybrid double perovskites. These materials exhibit interesting properties, including reversible phase transitions and second-harmonic generation, making them promising for applications in optoelectronics and nonlinear optics. The use of an enantiopure chiral amine like this compound was shown to be crucial for achieving these enhanced functionalities.

In the realm of asymmetric catalysis, chiral amines can serve as ligands for metal catalysts or as organocatalysts themselves. The specific stereochemistry and electronic properties of this compound could be exploited to develop new catalytic systems for a variety of asymmetric transformations.

The continued exploration of the reactivity of this chiral building block will undoubtedly lead to the discovery of new applications in areas such as agrochemicals, and functional materials. As synthetic methods for its production become more efficient and sustainable, its accessibility will increase, further driving its adoption in a wider range of chemical fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiopure (R)-1-(3,5-Difluorophenyl)propan-1-amine, and how can its purity be validated?

- Methodology :

- Synthesis : The compound is typically synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Hydrochloride salt formation (e.g., this compound hydrochloride, CAS 473733-16-3) is a common purification step to isolate the enantiomer .

- Validation : Purity and enantiomeric excess are validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Mass spectrometry (exact mass: 207.057) confirms molecular identity .

Q. What analytical techniques are critical for characterizing structural and stereochemical integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/19F NMR resolves fluorine substitution patterns and confirms the absence of racemization. Key signals include aromatic protons (δ 6.7–7.1 ppm, split due to 3,5-difluoro substitution) and the chiral center’s methine proton (δ ~3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) provides absolute configuration verification. Lattice parameters (e.g., a = 7.8047 Å, α = 81.4°) are compared to reference data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomers?

- Methodology :

- Enantiomer-Specific Assays : Use receptor-binding studies (e.g., radioligand displacement assays) to compare (R)- and (S)-enantiomers. For example, in serotonin receptor studies, (R)-enantiomers may exhibit 10-fold higher affinity due to steric and electronic interactions .

- Impurity Profiling : Quantify trace enantiomeric impurities (<1%) via ultra-sensitive chiral GC-MS. Even minor contamination can skew dose-response curves in vitro .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

- Methodology :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism, enhancing stability .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., this compound-d3) to track metabolic pathways and identify major metabolites .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Fluorine atoms enhance binding via C-F···H-N hydrogen bonds and hydrophobic effects .

- QSAR Analysis : Coramine substituent effects (e.g., replacing 3,5-difluoro with trifluoromethyl groups) on logP and IC50 values to optimize pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare experimental X-ray data (e.g., bond lengths: C-F = 1.35 Å) with DFT-optimized structures (B3LYP/6-311++G**). Discrepancies >0.05 Å suggest crystal packing effects or measurement errors .

- Dynamic NMR : Resolve conformational flexibility at the chiral center by variable-temperature 1H NMR (e.g., coalescence temperature analysis) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodology :

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O2 <1 ppm) to prevent amine oxidation.

- Stability Testing : Monitor decomposition via TLC or in-situ IR under varying conditions (e.g., light, humidity) .

Table: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H11F2N (free base) | |

| Exact Mass | 171.086 | |

| Hydrochloride CAS | 473733-16-3 | |

| Chiral Purity (HPLC) | >99% ee | |

| Melting Point | 180–182°C (hydrochloride) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.